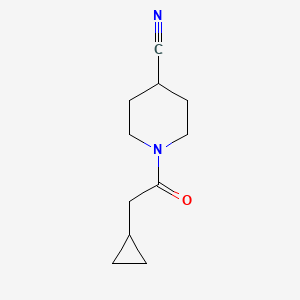

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H16N2O . It is not intended for human or veterinary use and is typically used for research purposes.

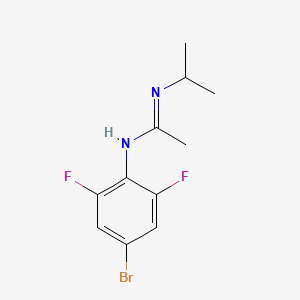

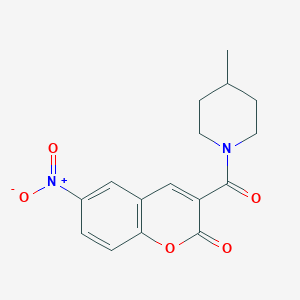

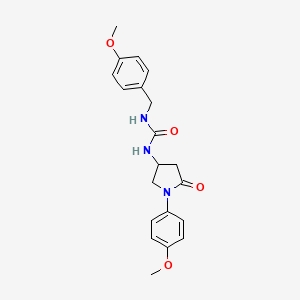

Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile” consists of a piperidine ring attached to a cyclopropylacetyl group and a carbonitrile group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile” include a molecular weight of 192.262. More detailed properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Conformational Switching in Organic Synthesis

The study by Sulsky et al. (1999) illustrates the radical cyclization of certain carbonitriles leading to spiro compounds, showcasing a method that contradicts earlier reports on nitrile transfer products. This finding highlights the role of 1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile analogs in synthesizing complex organic molecules through conformational switching, which is crucial for developing new organic synthesis methodologies (Sulsky, Gougoutas, Dimarco, & Biller, 1999).

Anticancer Activity

El-Agrody et al. (2020) demonstrated the anticancer potential of pyrano[3,2-c]chromene derivatives synthesized from reactions involving piperidine. These compounds showed significant in vitro anticancer activity against breast, colon, and liver cancer cell lines, indicating the relevance of piperidine-based carbonitriles in developing new anticancer agents (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Novel Synthetic Pathways

Research by Demidov et al. (2021) on the three-component condensation involving β-ketonitriles and piperidine unveiled new pathways for synthesizing dihydrofuran and pyran carbonitriles. This work underlines the utility of piperidine and its derivatives in creating diverse molecular frameworks, crucial for the development of pharmaceuticals and materials (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Antibacterial Activity

The study by Vinoth, Vadivel, & Lalitha (2021) focused on synthesizing tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives using piperidine as a catalyst, demonstrating significant antibacterial activity. This indicates the potential application of such compounds in developing new antibacterial agents (Vinoth, Vadivel, & Lalitha, 2021).

Stereodefined Piperidines in Chemical Synthesis

Vervisch et al. (2010) explored the conversion of aziridines into novel cis- and trans-piperidine carbonitriles, demonstrating their utility in synthesizing stereodefined piperidine derivatives. These findings are pivotal for the synthesis of complex molecules with specific stereochemistry, which is vital in drug discovery and development (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(2-cyclopropylacetyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-10-3-5-13(6-4-10)11(14)7-9-1-2-9/h9-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGQWQFDOCMTNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclopropylacetyl)piperidine-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)

![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)